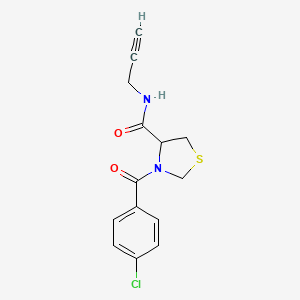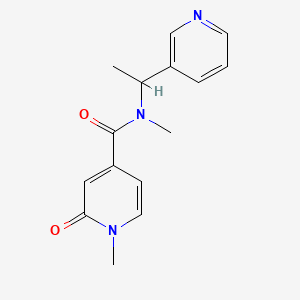![molecular formula C18H23FN2O2 B7572948 (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide, also known as JNJ-38431055, is a novel and potent antagonist of the orexin 1 receptor (OX1R). Orexin receptors are involved in the regulation of various physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis. The discovery of JNJ-38431055 has opened up new avenues for scientific research, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide selectively blocks the OX1R, which is one of the two types of orexin receptors. The OX1R is primarily involved in the regulation of arousal and wakefulness, whereas the OX2R is involved in the regulation of feeding behavior and energy homeostasis. By blocking the OX1R, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In addition to promoting sleep, this compound has been shown to reduce food intake and body weight in rats, suggesting that it could be a potential treatment for obesity. This compound has also been shown to reduce anxiety-like behavior in mice, suggesting that it could be a potential treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide is its selectivity for the OX1R. This allows for more precise manipulation of the orexin system in preclinical models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide. One area of research could be the development of more soluble analogs of this compound that could be more easily administered in vivo. Another area of research could be the investigation of the effects of this compound on other physiological processes, such as pain and inflammation. Finally, this compound could be further investigated as a potential treatment for sleep disorders, addiction, and other neuropsychiatric disorders.
Synthesemethoden
The synthesis of (2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide involves several steps, including the preparation of the starting material, the formation of the key intermediate, and the final coupling reaction. The starting material is 4-fluorobenzylamine, which is reacted with cyclohexanone in the presence of sodium hydroxide to form the intermediate 1-(4-fluorophenyl)cyclohexanol. The key intermediate, 1-(4-fluorophenyl)cyclohexylamine, is then prepared by the reduction of the corresponding nitro compound with palladium on carbon in the presence of hydrogen gas. Finally, the coupling reaction between 1-(4-fluorophenyl)cyclohexylamine and 2-carboxy-5-oxopyrrolidine-2-carboxylic acid is carried out using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent.
Wissenschaftliche Forschungsanwendungen
(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the major areas of research has been the role of orexin receptors in the regulation of sleep and wakefulness. This compound has been shown to promote sleep in various animal models, including rats and dogs, by selectively blocking the OX1R. This suggests that this compound could be a potential treatment for insomnia and other sleep disorders.
Another area of research has been the role of orexin receptors in addiction and drug abuse. Orexin receptors have been implicated in the reward pathway of the brain, and this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This suggests that this compound could be a potential treatment for drug addiction.
Eigenschaften
IUPAC Name |
(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-14-6-4-13(5-7-14)18(10-2-1-3-11-18)12-20-17(23)15-8-9-16(22)21-15/h4-7,15H,1-3,8-12H2,(H,20,23)(H,21,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZCXDCIYQWKW-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CCC(=O)N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CNC(=O)[C@H]2CCC(=O)N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)



![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)